molecular formula C12H12O7 B15089693 1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester

1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester

Cat. No.: B15089693
M. Wt: 268.22 g/mol
InChI Key: BSTZOEXIXQXOKE-UHFFFAOYSA-N
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Description

Its structure comprises a benzene ring with two methyl ester groups at positions 1 and 3 and a carboxymethoxy (-OCH₂COOH) substituent at position 5.

Properties

Molecular Formula

C12H12O7

Molecular Weight

268.22 g/mol

IUPAC Name

2-[3,5-bis(methoxycarbonyl)phenoxy]acetic acid

InChI

InChI=1S/C12H12O7/c1-17-11(15)7-3-8(12(16)18-2)5-9(4-7)19-6-10(13)14/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

BSTZOEXIXQXOKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCC(=O)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester typically involves the esterification of 1,3-Benzenedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: 1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dicarboxylic acid.

    Reduction: 1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then interact with biological targets. The aromatic ring may also participate in π-π interactions with other aromatic systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s properties are influenced by its substituents. Below is a comparative analysis with structurally related derivatives:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight CAS RN Key Properties
1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)-,1,3-dimethyl ester Carboxymethoxy (-OCH₂COOH) Likely C₁₂H₁₂O₇ ~292.22 Not provided Moderate polarity due to carboxylic acid; potential for hydrogen bonding.
3-(Benzyloxy)-5-(methoxycarbonyl)benzoic acid Benzyloxy (-OCH₂C₆H₅) C₁₆H₁₄O₅ 286.28 53478-05-0 Hydrophobic due to benzyl group; lower solubility in polar solvents.
1,3-Benzenedicarboxylic acid, 5-sulfo-,1,3-dimethyl ester Sulfonic acid (-SO₃H) C₁₀H₁₀O₇S 274.24 138-25-0 High polarity and acidity; used in HPLC analysis due to strong UV absorbance.
3-Chloro-5-(methoxycarbonyl)benzoic acid Chloro (-Cl) C₁₀H₇ClO₅ 242.61 391631-99-5 Electron-withdrawing Cl enhances electrophilicity; potential for SN reactions.
1,3-Benzenedicarboxylic acid, 5-amino-,1,3-dimethyl ester Amino (-NH₂) C₁₀H₁₀NO₄ 209.20 99-27-4 Basic and hydrogen-bonding capability; used in pharmaceutical intermediates.
1,3-Benzenedicarboxylic acid, dimethyl ester (Parent compound) None C₁₀H₁₀O₄ 194.19 1459-93-4 Low polarity; baseline for comparison of substituent effects.

Key Findings:

Polarity and Solubility :

  • The carboxymethoxy derivative exhibits higher polarity than the benzyloxy or parent dimethyl ester due to its carboxylic acid group, enhancing water solubility .
  • The sulfo derivative (C₁₀H₁₀O₇S) is the most polar, with applications in chromatography and ion-exchange materials .

Reactivity: Chloro and sulfo substituents increase electrophilicity, making these compounds reactive in nucleophilic substitution or condensation reactions . The amino group (C₁₀H₁₀NO₄) enables participation in diazotization or coupling reactions, useful in drug synthesis .

Thermal and Analytical Properties :

  • The parent dimethyl ester (C₁₀H₁₀O₄) has a lower boiling point (~280°C) compared to substituted derivatives due to reduced intermolecular forces .
  • Sulfo derivatives are often analyzed via reverse-phase HPLC due to their ionic character and UV activity .

Biological Activity

1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester (commonly referred to as the compound) is a chemical compound with potential biological activities. Understanding its biological effects is crucial for evaluating its potential therapeutic applications.

  • Chemical Formula : C12H12O7
  • Molecular Weight : 244.22 g/mol
  • IUPAC Name : this compound
  • CAS Number : 59004838

Biological Activity Overview

The biological activity of the compound has been studied in various contexts, including its cytotoxic effects on cancer cell lines and its potential antimicrobial properties.

Cytotoxicity Studies

Research has shown that the compound exhibits varying levels of cytotoxicity against different cancer cell lines. A notable study evaluated its effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.

Cell LineIC50 (µg/mL)Viability (%)
HepG24267.7
MCF-710078.14
HaCaT>25082.23
NIH 3T3>50096.11

The results indicate that the compound has a significant cytotoxic effect on HepG2 and MCF-7 cells while being less toxic to normal cell lines such as HaCaT and NIH 3T3 .

The cytotoxic activity of the compound is believed to involve several mechanisms:

  • Induction of apoptosis in cancer cells.
  • Interference with cellular functions such as cell cycle regulation and inflammation.
  • Potential inhibition of angiogenesis and metastasis .

Case Studies

  • Study on Anticancer Activity :
    • A study isolated the compound from Streptomyces sp. and tested it against various cancer cell lines. The findings suggested that it could serve as a novel anticancer agent due to its selective toxicity towards malignant cells while sparing normal cells .
  • Antimicrobial Properties :
    • The compound was also evaluated for its antimicrobial efficacy against various bacterial strains. It demonstrated a broad spectrum of activity with minimal inhibitory concentration (MIC) values ranging from 0.13 to 2.00 µg/mL against extended-spectrum beta-lactamase (ESBL) producing strains .

Q & A

Basic Synthesis & Characterization

Q1. What are the optimal conditions for synthesizing 1,3-benzenedicarboxylic acid, 5-(carboxymethoxy)-,1,3-dimethyl ester via esterification of its parent acid? Answer:

  • Methodology : Use a two-step esterification process:
    • React 5-(carboxymethoxy)-1,3-benzenedicarboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux (60–80°C, 6–8 hrs) .
    • Purify via recrystallization in ethanol/water mixtures (yield: ~75–85%).
  • Validation : Confirm esterification via FT-IR (loss of –COOH peak at 2500–3300 cm⁻¹, emergence of ester C=O at ~1720 cm⁻¹) and ¹H NMR (methyl ester protons at δ 3.8–4.0 ppm) .

Solubility & Solvent Selection

Q2. How does the solubility profile of this compound influence experimental design in organic synthesis? Answer:

  • Data : Based on IUPAC-NIST solubility studies for analogous 1,3-benzenedicarboxylic acid derivatives:
    • High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to ester/carboxymethoxy groups .
    • Low solubility in non-polar solvents (e.g., hexane).
  • Design Implications : Use DMF for homogeneous reaction conditions; switch to ethanol for precipitation during workup .

Advanced Functionalization

Q3. What strategies enable selective functionalization of the carboxymethoxy group for applications in metal-organic frameworks (MOFs)? Answer:

  • Methodology :
    • Hydrolysis : Treat with NaOH (aq.) to convert carboxymethoxy (–OCH₂COOH) to –OH, enabling coordination with metal nodes (e.g., Zn²⁺, Cu²⁺) .
    • Post-synthetic modification : React with alkyl halides or sulfonating agents to introduce pore-functionalizing groups (e.g., –NH₂, –SO₃H) .
  • Validation : Monitor functionalization via XPS (N 1s peak for –NH₂) or titration for sulfonate groups .

Applications in Porous Materials

Q4. How does this compound enhance methane storage capacity in isoreticular MOFs compared to simpler dicarboxylate linkers? Answer:

  • MOF Design : The carboxymethoxy group introduces steric bulk and polar sites, increasing framework rigidity and H₂O/CO₂ resistance while maintaining high surface area (~2000 m²/g) .
  • Performance : MOFs using this linker achieve methane uptake of ~180 cm³/g at 35 bar (vs. ~150 cm³/g for unfunctionalized analogs) due to enhanced van der Waals interactions .

Analytical Challenges

Q5. What chromatographic techniques resolve co-elution issues with structurally similar esters (e.g., dimethyl phthalate)? Answer:

  • HPLC Method : Use a C18 column with acetonitrile/0.1% formic acid gradient (30→70% ACN over 20 min). Retention times differ by ~2.5 min due to carboxymethoxy polarity .
  • GC-MS : Derivatize with BSTFA to improve volatility; monitor m/z 194 (parent ester) vs. m/z 210 (carboxymethoxy fragment) .

Contradictory Data in Thermal Stability

Q6. How to reconcile discrepancies in reported thermal decomposition temperatures (Td) for this compound? Answer:

  • Root Cause : Variations in purity (e.g., residual catalyst in synthesis) and methodology (TGA heating rates: 5°C/min vs. 10°C/min) .
  • Best Practice : Pre-purify via column chromatography (silica gel, ethyl acetate/hexane) and standardize TGA conditions (N₂ atmosphere, 5°C/min) .

Safety & Handling

Q7. What are the critical safety protocols for handling this compound in aqueous alkaline conditions? Answer:

  • Hazards : Hydrolysis releases methanol (toxic) and generates reactive intermediates (e.g., free carboxylates).
  • Mitigation : Use fume hoods, PPE (gloves, goggles), and neutralize waste with dilute HCl before disposal .

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